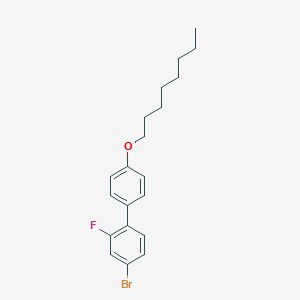

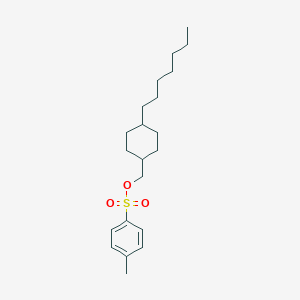

![molecular formula C19H26N2O4 B371347 1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane CAS No. 329079-54-1](/img/structure/B371347.png)

1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Reactivity

- Novel isoxazolyl-pyrroline derivatives have been synthesized through 1,3-dipolar cycloaddition reactions involving a stable nitroso-nitro-enamine reagent, showcasing the compound's utility in creating new chemical structures. The mechanism and selectivity of these reactions were studied, revealing insights into the solvent effect on product formation (Kondacs et al., 2015).

Magnetic Properties

- Research on nitroxide radicals, including imino nitroxides, has demonstrated the transmission of ferromagnetic interactions through hydrogen bonds, highlighting the potential of these compounds in developing new magnetic materials (Romero et al., 2000).

Cyclization Reactions

- Oxidative cyclization of N-substituted cyclododecanone thiosemicarbazones has been explored, leading to the formation of thiadiazolines. This research provides a basis for the synthesis of complex heterocyclic structures using cyclododecane derivatives (Zhen, 2001).

Metal Complexes and Coordination Chemistry

- The synthesis and characterization of Re(I)-nitroxide complexes illustrate the intersection of organic radicals and metal coordination chemistry, paving the way for multifunctional contrast agents and materials science applications (Maryunina et al., 2021).

Heterocyclization and Organic Synthesis

- The heterocyclization of α-imino carbonyl compounds to produce oxazole and 1,3,5-triazine derivatives demonstrates the versatility of nitroxide derivatives in synthesizing nitrogen-containing heterocycles, fundamental in medicinal chemistry and materials science (Roshchupkina et al., 2003).

Inclusion Complexes and Host-Guest Chemistry

- Studies on the inclusion complexes of nitroxide radicals within cucurbit[n]urils reveal the potential of these compounds in supramolecular chemistry, highlighting their ability to form stable complexes that can influence magnetic and electronic properties (Vostrikova et al., 2011).

properties

IUPAC Name |

(cyclododecylideneamino) 3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c22-19(16-11-10-14-18(15-16)21(23)24)25-20-17-12-8-6-4-2-1-3-5-7-9-13-17/h10-11,14-15H,1-9,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXDSKKJJCCBSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4'-Decyl[1,1'-biphenyl]-4-yl)-1,3-butanedione](/img/structure/B371265.png)

![N-[2-[(tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoyl]alanine](/img/structure/B371268.png)

![1-[3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371273.png)

![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylene]morpholin-4-ium](/img/structure/B371275.png)

![4'-(1-Methylbutyl)[1,1'-biphenyl]-4-yl 3-propylcyclobutanecarboxylate](/img/structure/B371280.png)

![2-Nitro-4'-[(2'-nitro[1,1'-biphenyl]-4-yl)(oxido)diazenyl]-1,1'-biphenyl](/img/structure/B371281.png)

![N-(4-pentylbenzylidene)-N-{4-[(4-pentylbenzylidene)amino]phenyl}amine](/img/structure/B371282.png)

![3-[4-(4-Hydroxyphenyl)phenyl]propanoic acid](/img/structure/B371283.png)

![1-(2'-Fluoro-4''-propyl[1,1':4',1''-terphenyl]-4-yl)-1-pentanone](/img/structure/B371284.png)